Garcinone C is a natural product found in Garcinia xipshuanbannaensis, Hypericum perforatum, and Garcinia mangostana with data available.
Garcinone C
CAS No.: 76996-27-5
Cat. No.: VC0033380
Molecular Formula: C23H26O7
Molecular Weight: 414.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 76996-27-5 |
---|---|
Molecular Formula | C23H26O7 |
Molecular Weight | 414.4 g/mol |
IUPAC Name | 1,3,6,7-tetrahydroxy-8-(3-hydroxy-3-methylbutyl)-2-(3-methylbut-2-enyl)xanthen-9-one |
Standard InChI | InChI=1S/C23H26O7/c1-11(2)5-6-12-14(24)9-17-19(21(12)27)22(28)18-13(7-8-23(3,4)29)20(26)15(25)10-16(18)30-17/h5,9-10,24-27,29H,6-8H2,1-4H3 |
Standard InChI Key | HLOCLVMUASBDDP-UHFFFAOYSA-N |
SMILES | CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)O)CCC(C)(C)O)O)C |
Canonical SMILES | CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)O)CCC(C)(C)O)O)C |
Appearance | Yellow powder |
Melting Point | 216 - 218 °C |
Introduction
Chemical Structure and Properties
Garcinone C is chemically identified as 1,3,6,7-tetrahydroxy-8-(3-hydroxy-3-methylbutyl)-2-(3-methylbut-2-enyl)xanthen-9-one, with a molecular formula of C₂₃H₂₆O₇ and a molecular weight of 414.40 g/mol . Its structure features a xanthone core scaffold with multiple hydroxyl groups and two prenyl-type side chains.
Physical and Chemical Properties
The compound possesses distinct physicochemical characteristics that influence its biological activities and pharmacokinetic profile:
Property | Value |
---|---|
CAS Number | 76996-27-5 |
Molecular Formula | C₂₃H₂₆O₇ |
Molecular Weight | 414.40 g/mol |
Exact Mass | 414.16785316 g/mol |
Topological Polar Surface Area | 127.00 Ų |
XlogP | 4.60 |
Atomic LogP (AlogP) | 3.98 |
H-Bond Acceptors | 7 |
H-Bond Donors | 5 |
Rotatable Bonds | 5 |
These properties indicate that Garcinone C has moderate lipophilicity and hydrogen-bonding capabilities, which are important determinants of its biological activity and drug-like properties .
Natural Sources and Isolation
Garcinone C is predominantly isolated from two main natural sources:
Garcinia mangostana (Mangosteen)
The primary source of Garcinone C is the fruit and pericarp of Garcinia mangostana, commonly known as mangosteen . This tropical evergreen tree, native to Southeast Asia, has been used in traditional medicine for centuries to treat various ailments including skin infections, wounds, and gastrointestinal disorders.
Garcinia oblongifolia
Garcinone C has also been isolated from Garcinia oblongifolia Champ., another plant from the Clusiaceae family, which has been investigated for its potential anticancer properties .
Biological Activities
Colorectal Cancer
Garcinone C demonstrates significant anticancer activity against colorectal cancer through multiple mechanisms. Research by Zhou et al. (2022) revealed that Garcinone C effectively inhibits:
-
Tumorsphere formation in colorectal cancer stem-like cells (CSCs)
-
Proliferation and self-renewal of HCT116 and HT29 CSCs
-
Expression of cancer stemness markers (CD44, CD133, ALDH1, and Nanog)
-
Invasiveness through modulation of matrix metalloproteinases (MMP2 and MMP9)
The compound suppresses colorectal cancer both in vivo and in vitro primarily by inhibiting Gli1-dependent noncanonical hedgehog signaling pathways . Additionally, Garcinone C restores E-cadherin levels, which are typically reduced in CSCs, thereby potentially reducing metastatic potential .
Nasopharyngeal Carcinoma
Garcinone C exhibits potent cytotoxicity against nasopharyngeal carcinoma (NPC), one of the most common head and neck malignancies. Studies have demonstrated that this compound significantly inhibits cell viability in multiple NPC cell lines including CNE1, CNE2, HK1, and HONE1 in a time- and dose-dependent manner .
Flow cytometry analyses have revealed that Garcinone C induces cell cycle arrest at the S phase in NPC cells . At higher concentrations (10 μM), the compound induces characteristic necrotic morphological changes in cancer cells, including:
-
Cell swelling
-
Rough endoplasmic reticulum degranulation
-
Endoplasmic reticulum dilatation
-
Mitochondrial swelling
Neuroprotective Effects
Garcinone C has been reported to possess multifunctional activities against Alzheimer's disease (AD), suggesting potential neuroprotective properties . While the specific mechanisms underlying these effects require further investigation, this finding indicates that Garcinone C may have applications beyond cancer treatment, potentially extending to neurodegenerative disorders.
Molecular Mechanisms of Action
Hedgehog/Gli1 Signaling Pathway
In colorectal cancer, Garcinone C primarily targets the Hedgehog (Hh)/Gli1 signaling pathway, which is hyperactivated in colorectal CSCs . Computational studies have demonstrated that Garcinone C binds with high affinity to the Gli1 protein zinc finger (ZF) domain, forming hydrogen bonds with amino acid residues ASP244, ARG223, and ASP216 .
This binding interaction enhances Gli1 protein degradation, as evidenced by experiments showing that the proteasome inhibitor MG132 blocks the effects of Garcinone C on Gli1 . By targeting Gli1, Garcinone C disrupts the signaling cascade critical for maintaining cancer stemness and promoting invasiveness.
Cell Cycle Regulation
In nasopharyngeal carcinoma, Garcinone C modulates the expression of various cell cycle regulatory proteins . The compound:
-
Stimulates the expression of ATR and 4E-BP1
-
Inhibits the expression of cyclin B1, cyclin D1, cyclin E2, cdc2, CDK7, and Stat3
These alterations in protein expression likely contribute to the observed cell cycle arrest at the S phase and subsequent inhibition of cancer cell proliferation .
Pharmacokinetic Properties
The predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of Garcinone C provide valuable insights into its potential as a drug candidate:
ADMET Property | Prediction | Probability |
---|---|---|
Human Intestinal Absorption | Positive | 96.00% |
Caco-2 Permeability | Negative | 55.14% |
Blood Brain Barrier Penetration | Negative | 55.00% |
Human Oral Bioavailability | Positive | 58.57% |
Subcellular Localization | Mitochondria | 58.14% |
OATP1B1 Inhibition | Positive | 89.95% |
OATP1B3 Inhibition | Positive | 95.89% |
MATE1 Inhibition | Negative | 62.00% |
OCT2 Inhibition | Negative | 80.00% |
P-glycoprotein Substrate | Negative | 68.52% |
CYP3A4 Substrate | Positive | 52.65% |
These predictions suggest that Garcinone C likely possesses favorable intestinal absorption properties but may have limited blood-brain barrier penetration . The compound is predicted to be orally bioavailable and may interact with organic anion-transporting polypeptides (OATP1B1 and OATP1B3), which could affect its disposition in the body .
Structure-Activity Relationships
The unique structural features of Garcinone C contribute significantly to its biological activities. The xanthone core scaffold, multiple hydroxyl groups, and prenyl side chains all play important roles in its interaction with biological targets. The presence of hydroxyl groups at positions 1, 3, 6, and 7 enhances its ability to form hydrogen bonds with target proteins, such as the Gli1 transcription factor .
The 3-hydroxy-3-methylbutyl chain at position 8 and the 3-methylbut-2-enyl group at position 2 likely contribute to the compound's lipophilicity and its ability to penetrate cellular membranes . These structural elements collectively determine Garcinone C's pharmacological profile and therapeutic potential.
Current Research Status and Future Perspectives
Current research on Garcinone C primarily focuses on its anticancer activities, with emerging interest in its potential neuroprotective effects. The compound's ability to target cancer stem-like cells and inhibit key signaling pathways involved in cancer progression makes it a promising candidate for anticancer drug development.
Future research directions may include:
-
Further elucidation of the molecular mechanisms underlying its anti-Alzheimer's activities
-
Exploration of its effects on other cancer types beyond colorectal and nasopharyngeal cancers
-
Development of synthetic derivatives with enhanced pharmacological properties
-
Investigation of potential synergistic effects with established chemotherapeutic agents
-
Preclinical and clinical studies to assess its safety and efficacy in humans
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume